3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile
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Overview
Description
3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an iodo group, a methyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-iodo-3-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives, such as 3-(4-azido-3-methylphenyl)-3-oxopropanenitrile.
Oxidation and Reduction Reactions: Products include 3-(4-iodo-3-methylphenyl)-3-aminopropanenitrile and 3-(4-iodo-3-methylphenyl)-3-carboxypropanenitrile.
Scientific Research Applications
3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methylphenol: Similar in structure but lacks the nitrile group.
3-(4-Iodo-3-methylphenyl)propanoic acid: Similar but has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Iodo-3-methylphenyl)-3-oxopropanenitrile is unique due to the presence of both the iodo and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H8INO |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-(4-iodo-3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8INO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
VFYZNMZRSQRCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)I |
Origin of Product |
United States |
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